molecular formula C12H13F3N4O2 B2598513 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate CAS No. 2201364-76-1

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate

Cat. No.: B2598513
CAS No.: 2201364-76-1
M. Wt: 302.257
InChI Key: BZXWCTSNCCLLHO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with an azetidine ring. The trifluoroacetate (TFA) salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical applications. Key identifiers include:

  • CAS RN®: 1361112-00-6
  • Molecular Formula: C₁₀H₁₃N₃·C₂HF₃O₂ (base + TFA counterion)
  • Storage: Stable at room temperature .

Properties

IUPAC Name

3-(azetidin-3-yl)-1-methylpyrazolo[3,4-b]pyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.C2HF3O2/c1-14-10-8(3-2-4-12-10)9(13-14)7-5-11-6-7;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXWCTSNCCLLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CNC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Functional Group Transformations

The trifluoroacetate counterion and azetidine ring enable further reactivity:

Salt Formation and Acid-Base Reactions

The compound exists as a trifluoroacetate salt due to protonation of the pyridine nitrogen by TFA . This salt form enhances solubility in polar solvents (e.g., water, DMSO). Neutralization with bases like NaHCO₃ regenerates the free base:

C10H11N4+CF3COO+NaOHC10H11N4+CF3COONa+H2O\text{C}_{10}\text{H}_{11}\text{N}_4^+ \cdot \text{CF}_3\text{COO}^- + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_4 + \text{CF}_3\text{COONa} + \text{H}_2\text{O}

Azetidine Ring Modifications

The azetidine group undergoes:

  • Nucleophilic substitution : Reactivity at the azetidine C-3 position with alkyl halides or aryl boronic acids .

  • Ring-opening : Treatment with strong acids (e.g., HCl) cleaves the azetidine ring to form primary amines .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and HF .

  • Hydrolytic sensitivity : The trifluoroacetate group hydrolyzes slowly in aqueous media (pH > 7), forming acetic acid derivatives .

Key Spectral Data for Reaction Monitoring

TechniqueKey SignalsSource
¹H NMR δ 7.89 (H-5 pyridine), δ 3.20 (azetidine CH₂)
¹³C NMR δ 158.9 (C=O), δ 122.4 (CF₃)
HRMS m/z 302.25 [M+H]⁺

Comparative Reactivity of Analogues

DerivativeReaction SiteReactivity TrendSource
N(1)-Me Azetidine > PyridineHigher electrophilicity at C-4
N(1)-Ph Pyridine > AzetidineEnhanced aromatic stabilization

Limitations and Unresolved Challenges

  • Regioselectivity : Competing pathways during cyclization may yield isomeric byproducts .

  • Steric hindrance : Bulky substituents on the azetidine ring reduce reaction rates .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that contributes to its biological activity. Its molecular formula is C10H10N4O2C_{10}H_{10}N_{4}O_{2} with a molecular weight of 218.21 g/mol. The trifluoroacetate moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate, in targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds derived from this scaffold have shown selective inhibition of CDK9, leading to reduced proliferation of cancer cells. A study reported that variations in the substituents on the pyrazolo core significantly affected potency against CDK9, indicating a promising avenue for developing anticancer therapeutics .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research into related pyrazolo compounds has demonstrated their ability to modulate neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety. The ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of pyrazolo derivatives indicate that this compound may exhibit significant activity by inhibiting pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to enhance production efficiency. The optimization of synthetic routes is crucial for scaling up production for clinical trials and eventual commercialization .

Case Study 1: CDK Inhibition

In a recent study focusing on the inhibition of CDK9 by pyrazolo derivatives, researchers synthesized a series of compounds based on the pyrazolo framework. One compound demonstrated an IC50 value of 6 nM against CDK9, showcasing the potential of these derivatives in cancer therapy .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives could significantly reduce cell death and oxidative damage, suggesting therapeutic implications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The compound belongs to a broader class of nitrogen-containing heterocycles. Key analogs include:

Compound Name Core Structure Key Functional Groups Therapeutic/Industrial Use
Pyrrolo[3,4-b]pyridine (e.g., 2b, 2c) Pyrrolo-pyridine fused ring Nitro groups, carbanion adducts Synthetic intermediates
Imidazo[1,5-a]pyridine (e.g., 4) Imidazole-pyridine fused ring Nitro moiety removal Precursors for tricyclic drugs
Moxifloxacin Impurity 82 (TFA salt) Pyrrolo-pyridine + TFA Nitroso group Antibiotic impurity

Key Differences :

  • Core Heterocycles : While the target compound uses a pyrazolo-pyridine backbone, analogs like pyrrolo-pyridine and imidazo-pyridine differ in ring size and nitrogen positioning, impacting electronic properties and binding affinity .
  • Functional Groups : The presence of a nitroso group in Moxifloxacin Impurity 82 contrasts with the azetidine and methyl groups in the target compound, leading to divergent reactivity and applications (e.g., antibiotic vs. autoimmune therapy) .

Pharmacological and Industrial Relevance

  • Autoimmune Applications : The target compound is explicitly patented for autoimmune disease treatment, whereas pyrrolo-pyridine derivatives are primarily intermediates or impurities (e.g., Moxifloxacin Impurity 82) .
  • Solubility and Stability: The TFA salt form improves aqueous solubility compared to non-salt analogs like imidazo[1,5-a]pyridine, which may require alternative formulations for drug delivery .

Research Findings and Data

Stability and Handling

  • Storage : The target compound’s room-temperature stability contrasts with more labile analogs like nitro-containing intermediates, which may require refrigeration .

Biological Activity

3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of azetidine and pyrazolo[3,4-b]pyridine moieties, which contribute to its diverse biological activities. The molecular formula is C10H10F3N3C_{10}H_{10}F_3N_3 with a molecular weight of approximately 253.2 g/mol.

Synthesis

The synthesis typically involves the formation of the azetidine ring followed by its attachment to the pyrazolo moiety. Common methods include:

  • Aza-Michael Addition : This method allows for the formation of the azetidine ring using appropriate substrates.
  • Cyclization Reactions : These reactions help in forming the pyrazolo structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole moieties. For instance, derivatives similar to 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine have shown potent antibacterial and antifungal activities. In particular:

  • MIC Values : Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Shigella flexneri and Candida albicans .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably:

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

Studies have also explored the anticancer potential of this class of compounds. For example:

  • Cell Cycle Arrest : Compounds similar to 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine have been found to induce apoptosis in cancer cell lines and arrest the cell cycle at specific phases .

Case Studies

  • Antibacterial Evaluation : A study evaluated several pyrazole derivatives for their antibacterial activity against various strains, revealing that certain analogs exhibited significantly higher potency compared to standard antibiotics .
  • Inflammation Model : In an experimental model using RAW 264.7 cells, specific derivatives inhibited NO production effectively, suggesting their potential use in treating inflammatory diseases .

Data Summary Table

Activity Type Findings Reference
AntibacterialMIC = 0.12 µg/mL against S. flexneri
AntifungalMIC = 0.49 µg/mL against C. albicans
Anti-inflammatoryInhibition of NO production in RAW cells
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. Advanced

  • 2D NMR techniques : HSQC and HMBC correlations resolve ambiguities in fused-ring systems .
  • X-ray crystallography : Provides definitive proof of regiochemistry in ambiguous cases (e.g., azetidine vs. pyrrolidine substitution) .
  • Computational validation : DFT calculations predict 13C^{13}C chemical shifts to cross-verify experimental NMR data .

How can computational methods like molecular docking aid in understanding the compound's mechanism of action?

Q. Advanced

  • Binding mode analysis : Docking studies (e.g., AutoDock Vina) predict interactions between the pyrazolo[3,4-b]pyridine core and kinase active sites, guiding SAR .
  • Free energy calculations : MM/GBSA methods estimate binding affinities to prioritize synthetic targets .
  • Pharmacophore modeling : Identifies critical substituents (e.g., azetidine’s conformational rigidity) for target engagement .

What are the challenges in achieving regioselectivity in multi-component reactions for pyrazolo[3,4-b]pyridine synthesis?

Q. Advanced

  • Competitive pathways : Kinetically controlled conditions (e.g., low temperature) favor pyrazole-pyridine fusion over alternative ring systems .
  • Catalyst tuning : Brønsted acids (e.g., TFA) direct regiochemistry by protonating intermediates .
  • Steric effects : Bulky substituents (e.g., tert-butyl) at position 1 reduce side reactions .

How does the trifluoroacetate counterion influence the compound's solubility and stability?

Q. Advanced

  • Solubility enhancement : Trifluoroacetate salts improve aqueous solubility via ion-dipole interactions, critical for in vitro assays .
  • Stability trade-offs : While TFA salts stabilize crystalline forms, residual TFA in solutions may degrade acid-labile functionalities (e.g., esters) .
  • Analytical considerations : LC-MS monitoring detects TFA adducts (m/z +114) to assess purity .

What green chemistry approaches have been applied to synthesize similar compounds?

Q. Advanced

  • Meglumine catalysis : Environmentally benign catalysts enable one-pot synthesis of pyrazolo[3,4-b]pyridines in water, reducing solvent waste .
  • Microwave-assisted reactions : Reduce reaction times (e.g., from 24h to 1h) and energy consumption .
  • Recyclable catalysts : Fe3 _3O4_4-Zr MOFs facilitate heterogeneous catalysis with minimal metal leaching .

How to design experiments to establish structure-activity relationships for kinase inhibition?

Q. Advanced

  • Fragment-based screening : Test truncated analogs (e.g., azetidine-free variants) to identify essential pharmacophores .
  • Substituent scanning : Introduce halogens, methyl, or aryl groups at positions 3, 4, and 6 to map steric and electronic effects .
  • Kinase panel profiling : Use broad-spectrum kinase assays (e.g., DiscoverX) to determine selectivity across >100 kinases .

What are the best practices for purification and handling of trifluoroacetate salts to minimize impurities?

Q. Advanced

  • Ion-exchange chromatography : Replace TFA with acetate or hydrochloride counterions for improved stability .
  • Lyophilization protocols : Remove residual TFA via repeated freeze-drying cycles under basic conditions (pH 7–8) .
  • Storage conditions : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis .

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